2,2,4-Trifluorobenzo[d][1,3]dioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trifluorobenzo[d][1,3]dioxole is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by the presence of three fluorine atoms and a dioxole ring, which contribute to its distinct chemical behavior .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the bromination of benzo[d][1,3]dioxole followed by fluorination using appropriate fluorinating agents . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2,2,4-Trifluorobenzo[d][1,3]dioxole may involve large-scale bromination and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-Trifluorobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the fluorine atoms or the dioxole ring.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions vary based on the reagents and conditions used. For example, oxidation may yield fluorinated benzoquinones, while substitution reactions can produce a wide range of fluorinated aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2,2,4-Trifluorobenzo[d][1,3]dioxole finds applications in several scientific research areas, including:
Wirkmechanismus
The mechanism of action of 2,2,4-Trifluorobenzo[d][1,3]dioxole involves its interaction with molecular targets and pathways. The fluorine atoms and dioxole ring contribute to its reactivity and ability to form stable complexes with various molecules. These interactions can influence biological pathways and chemical reactions, making it a versatile compound in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole: Similar in structure but with a bromine atom instead of hydrogen.
4-Fluorobenzo[d][1,3]dioxole: Contains a single fluorine atom, differing in its chemical behavior and applications.
Uniqueness
2,2,4-Trifluorobenzo[d][1,3]dioxole is unique due to the presence of three fluorine atoms, which enhance its reactivity and stability. This makes it particularly valuable in applications requiring specific electronic properties and chemical stability.
Eigenschaften
Molekularformel |
C7H3F3O2 |
---|---|
Molekulargewicht |
176.09 g/mol |
IUPAC-Name |
2,2,4-trifluoro-1,3-benzodioxole |
InChI |
InChI=1S/C7H3F3O2/c8-4-2-1-3-5-6(4)12-7(9,10)11-5/h1-3H |
InChI-Schlüssel |
WLOGJHAOFXFAEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)OC(O2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.